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Compound of Interest

Compound Name: 6,8-Dibromoquinolin-3-amine

Cat. No.: B15128672 Get Quote

In the realm of medicinal chemistry and materials science, the structural elucidation of quinoline

derivatives is paramount for understanding their chemical behavior and biological activity. This

guide provides a comparative analysis of the X-ray crystal structure of 6,8-Dibromoquinoline

and its analogue, 3,6,8-Tribromoquinoline, offering valuable insights for researchers and drug

development professionals. While the specific crystal structure for 6,8-Dibromoquinolin-3-
amine was not publicly available, this comparison of closely related brominated quinolines

provides a strong foundation for predicting its structural properties.

Crystallographic Data Comparison
The crystallographic data for 6,8-Dibromoquinoline and 3,6,8-Tribromoquinoline, as determined

by X-ray diffraction, are summarized in the table below. These data reveal key differences in

their solid-state structures, arising from the additional bromine substituent in the 3-position of

the tribromo analogue.
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Parameter 6,8-Dibromoquinoline 3,6,8-Tribromoquinoline

Chemical Formula C₉H₅Br₂N C₉H₄Br₃N

Molecular Weight 286.94 365.83

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/c

Unit Cell Dimensions

a (Å) 7.3436 (12) 8.2393 (10)

b (Å) 9.8961 (15) 16.096 (2)

c (Å) 13.0108 (18) 7.6974 (10)

α (°) 90 90

β (°) 109.589 (17) 102.583 (13)

γ (°) 90 90

Volume (Å³) 890.8 (3) 996.1 (2)

Z 4 4

Calculated Density (Mg m⁻³) 2.140 2.493

Radiation Type Cu Kα Cu Kα

Temperature (K) 297 297

Reflections Collected 1598 1816

Independent Reflections 1598 1816

R-factor 0.045 Not Reported

Reference [1] [2]

The addition of a third bromine atom in 3,6,8-Tribromoquinoline leads to a significant increase

in molecular weight and calculated density.[1][2] The unit cell dimensions are also altered,

resulting in a larger unit cell volume to accommodate the bulkier molecule.[1][2] Both
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compounds crystallize in the monoclinic space group P2₁/c, indicating similar packing

symmetries.[1][2]

In the crystal structure of 6,8-Dibromoquinoline, molecules are stabilized by π–π stacking

interactions between the pyridine and benzene rings of adjacent molecules, with a centroid–

centroid distance of 3.634 (4) Å.[1] Additionally, short Br⋯Br contacts of 3.4443 (13) Å are

observed.[1] Similarly, the crystal structure of 3,6,8-Tribromoquinoline is stabilized by weak π–

π stacking interactions.[2]

Experimental Protocol: X-ray Crystal Structure
Determination
The following is a generalized experimental protocol for single-crystal X-ray diffraction analysis

based on the methodologies reported for 6,8-Dibromoquinoline and 3,6,8-Tribromoquinoline.[1]

[2]

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow

evaporation of a saturated solution of the compound in an appropriate solvent.

2. Data Collection: A suitable single crystal is mounted on a goniometer head. Data collection is

performed on a diffractometer, such as an Oxford Diffraction Xcalibur, equipped with a CCD

detector and using a specific radiation source (e.g., Cu Kα).[1][2] The crystal is maintained at a

constant temperature (e.g., 297 K) during data collection.[1][2] A series of diffraction images are

collected as the crystal is rotated.

3. Data Reduction and Structure Solution: The collected diffraction data are processed to yield

a set of unique reflections with their intensities. The crystal structure is then solved using direct

methods or Patterson methods to determine the initial positions of the atoms.

4. Structure Refinement: The initial structural model is refined by least-squares methods

against the experimental data. This process optimizes the atomic coordinates, and thermal

parameters. Hydrogen atoms are typically placed in calculated positions and refined using a

riding model.

5. Data Visualization and Analysis: The final crystal structure is visualized using software such

as ORTEP-3 for Windows. Further analysis of the geometric parameters (bond lengths, bond
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angles, torsion angles) and intermolecular interactions is then performed.

Workflow for X-ray Crystal Structure Analysis
The following diagram illustrates the general workflow for determining a crystal structure using

X-ray diffraction.
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Caption: General workflow for X-ray crystal structure analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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